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molecular formula C8H11F2N3O B8191012 C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

C-[4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine

Cat. No. B8191012
M. Wt: 203.19 g/mol
InChI Key: BAXXHIMGOVSBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156798B2

Procedure details

To a solution of 4-(2,2-difluoropropoxyl)pyrimidine-5-carbonitrile (850 mg, 4.27 mmol) in THF (30 mL) was added Raney-nickel (600 mg). The mixture was de-gassed under vacuum for 10 minutes, and then hydrogenated under a fully-inflated balloon at room temperature overnight. The mixture was filtered through a pad of Celite and the cake was washed with ethyl acetate (200 mL). The filtrate was removed under vacuum and the residue was purified by preparative HPLC (5% to 60% acetonitrile in water) to give the product (260 mg, 1.28 mmol, 30% yield) as a yellow oil. MS (ESI) m/z 204.0 [M+H]+.
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([CH3:13])[CH2:3][O:4][C:5]1[C:10]([C:11]#[N:12])=[CH:9][N:8]=[CH:7][N:6]=1>C1COCC1.[Ni]>[F:14][C:2]([F:1])([CH3:13])[CH2:3][O:4][C:5]1[C:10]([CH2:11][NH2:12])=[CH:9][N:8]=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
FC(COC1=NC=NC=C1C#N)(C)F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
600 mg
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was de-gassed under vacuum for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
the cake was washed with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC (5% to 60% acetonitrile in water)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(COC1=NC=NC=C1CN)(C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.28 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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